(4-nitrophenyl) N-benzoylcarbamate
Description
Overview of Activated Carbamate (B1207046) Derivatives in Synthetic Organic Chemistry
Carbamates are generally stable compounds, but their reactivity can be significantly enhanced by the introduction of an activating group. nih.gov Activated carbamates are designed to be more susceptible to nucleophilic attack at the carbonyl carbon, thereby facilitating the transfer of the carbamoyl (B1232498) group to other molecules. This strategy is widely employed in the synthesis of ureas, other carbamates, and various heterocyclic compounds. The activation is typically achieved by attaching an electron-withdrawing group to the oxygen atom of the carbamate, which makes the corresponding aryloxy or alkoxy group a better leaving group.
The utility of activated carbamates is evident in their application as protecting groups for amines. emerginginvestigators.org The carbamate functionality can be readily introduced and is stable under a variety of reaction conditions. Crucially, the activating group allows for the selective cleavage of the protecting group under specific, often mild, conditions, which is a critical requirement in multi-step syntheses. emerginginvestigators.org
Strategic Significance of the 4-Nitrophenyl Moiety as an Activating Group
The 4-nitrophenyl group is a particularly effective activating group in this context. The strong electron-withdrawing nature of the nitro group at the para-position of the phenyl ring significantly increases the electrophilicity of the carbamate carbonyl carbon. This is due to the resonance and inductive effects of the nitro group, which pull electron density away from the reaction center.
The key advantage of using the 4-nitrophenyl group is that 4-nitrophenol (B140041) is a good leaving group, with a pKa of approximately 7.15. emerginginvestigators.org This means that the carbamate can be readily cleaved by nucleophiles under relatively mild basic conditions. emerginginvestigators.org The departure of the 4-nitrophenolate (B89219) anion is often accompanied by a distinct color change to yellow, providing a convenient method for monitoring the progress of the reaction spectrophotometrically. emerginginvestigators.orgemerginginvestigators.org This combination of enhanced reactivity and ease of monitoring makes 4-nitrophenyl activated carbamates highly valuable tools in organic synthesis.
Scope and Research Focus on (4-nitrophenyl) N-Benzoylcarbamate
This article will focus specifically on the chemical compound this compound. The research will explore its synthesis, structural features, and reactivity. By understanding the interplay between the N-benzoyl group and the 4-nitrophenyl activating group, we can gain insights into the specific applications of this compound as a precursor for the synthesis of other valuable organic molecules. The discussion will be limited to the chemical properties and synthetic utility of this compound, providing a detailed and focused analysis of its role in modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) N-benzoylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(10-4-2-1-3-5-10)15-14(18)21-12-8-6-11(7-9-12)16(19)20/h1-9H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLCMGABVUDBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Nitrophenyl N Benzoylcarbamate
Classical Approaches for Carbamate (B1207046) Ester Synthesis
The most traditional and widely employed method for synthesizing aryl carbamates involves the reaction of a chloroformate with a suitable nucleophile, such as an amine or an amide.
The synthesis of (4-nitrophenyl) N-benzoylcarbamate is classically achieved through the reaction between 4-nitrophenyl chloroformate and benzamide. In a closely related and well-documented procedure, (4-nitrophenyl) N-phenylcarbamate is synthesized from 4-nitrophenyl chloroformate and aniline (B41778). nih.gov This reaction serves as a direct model for the synthesis of the N-benzoyl analogue.
The general mechanism involves the nucleophilic attack of the nitrogen atom from the amide (or amine) onto the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion. An organic base, such as pyridine (B92270) or triethylamine (B128534), is typically added to the reaction mixture to act as a scavenger for the hydrochloric acid that is generated as a byproduct, driving the reaction toward completion. nih.govresearchgate.netepa.gov The reaction is commonly carried out in an inert aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). nih.govrsc.org
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and reaction time.
For the synthesis of the analogous (4-nitrophenyl) N-phenylcarbamate, a high yield of 90% was achieved by adding aniline dropwise to a solution of 4-nitrophenyl chloroformate and pyridine in dichloromethane, initially cooled with an ice water bath, and then refluxing the mixture overnight. nih.gov In contrast, other general procedures for carbamate synthesis suggest that the reaction can be completed at room temperature, often in less than one hour, by adding the chloroformate to the nucleophile in the presence of an excess of an amine base. researchgate.netepa.gov The choice between refluxing for an extended period versus a shorter reaction time at room temperature depends on the reactivity of the specific nucleophile and the desired balance between reaction rate and potential side reactions.
| Parameter | Method 1 (High-Yield Analogue) nih.gov | Method 2 (General Procedure) researchgate.netepa.gov |
|---|---|---|
| Nucleophile | Aniline | General Amine/Amide |
| Solvent | Dichloromethane | Not specified (e.g., THF, Dichloromethane) |
| Base | Pyridine | Excess Amine Base (e.g., Triethylamine) |
| Temperature | 0 °C to Reflux | Room Temperature |
| Time | Overnight | < 1 hour |
| Yield | 90% | Not specified |
Advanced and Novel Synthetic Routes
Beyond the classical chloroformate method, researchers have developed advanced synthetic strategies to overcome some of its limitations, such as the use of hazardous reagents or the need for stringent anhydrous conditions.
An innovative and efficient approach for the synthesis of related 4-nitrophenyl N-alkylcarbamates involves a biphasic reaction system. researchgate.net This method treats 4-nitrophenyl chloroformate with alkylammonium hydrochloride salts in the presence of solid, anhydrous sodium carbonate. The reaction is performed in an organic solvent such as dichloromethane or acetonitrile (B52724). researchgate.net
This technique is particularly advantageous as it avoids the use of amine bases in solution and simplifies the work-up process. The desired N-alkylcarbamate analogues are produced in excellent yields, with 4-nitrophenyl N-methylcarbamate being obtained in a quantitative yield of over 95% purity after a simple filtration and solvent evaporation. researchgate.net This method provides a safer and more streamlined alternative to traditional homogeneous reaction conditions.
The search for more versatile and environmentally benign synthetic routes has led to the exploration of alternative precursors and reagents for carbamate synthesis.
One notable alternative involves the use of carbamoylimidazolium salts . These salts are generated from carbamoylimidazoles and are highly effective N,N-disubstituted carbamoylating reagents. They react readily with a variety of nucleophiles, including alcohols and phenols, to form carbamates in high yields, often without the need for chromatographic purification. organic-chemistry.org
Another advanced strategy is the copper-catalyzed C-N coupling of primary carbamates with aryl halides. researchgate.net This method allows for the direct N-arylation of a simple carbamate starting material to produce more complex arylcarbamates. The protocol is effective for a wide range of primary alkyl carbamates, which react with aryl iodides in the presence of a copper catalyst to give the corresponding products in excellent yields and short reaction times. researchgate.net
Furthermore, greener approaches utilizing carbon dioxide (CO2) as a C1 source have been developed. researchgate.net These methods catalytically convert amines, alcohols, and CO2 into carbamates, avoiding the use of hazardous phosgene-derived reagents altogether. nih.govresearchgate.net
Purification Strategies for Research Applications
The isolation and purification of this compound are critical for obtaining a product suitable for research applications. The chosen strategy depends on the scale of the reaction and the nature of any impurities.
A standard laboratory-scale purification involves a liquid-liquid extraction and washing procedure. For the analogous N-phenylcarbamate, the reaction mixture is sequentially washed with a sodium bicarbonate (NaHCO₃) solution to remove acidic byproducts, followed by water and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄). nih.gov
Following the initial workup, the crude product can be further purified by one of several methods. Recrystallization from a suitable solvent, such as ethyl acetate (B1210297), is a common technique to obtain highly pure crystalline solids. nih.gov For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica (B1680970) gel flash chromatography is a powerful alternative. rsc.org A solvent system with a gradient of ethyl acetate in hexanes is often effective for eluting carbamates from the silica column. For other related carbamates, reverse-phase high-performance liquid chromatography (RP-HPLC) followed by lyophilisation has been used to achieve high purity.
| Technique | Description | Typical Application/Reference |
|---|---|---|
| Aqueous Workup | Washing the organic reaction mixture with NaHCO₃, water, and brine to remove acids and water-soluble impurities. | Standard procedure for chloroformate reactions. nih.gov |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, forming pure crystals. | Used to obtain colorless crystals from ethyl acetate. nih.gov |
| Flash Chromatography | Separation based on polarity using a silica gel column and a solvent gradient (e.g., hexane/ethyl acetate). | Effective for purifying reaction residues. rsc.org |
| RP-HPLC & Lyophilisation | High-resolution separation followed by freeze-drying to obtain a pure, solid product. | Used for purifying related p-nitrophenyl carbamates. |
Mechanistic Investigations of Reactions Involving 4 Nitrophenyl N Benzoylcarbamate
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is the predominant reaction pathway for carbamates, involving the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com This process leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the leaving group, resulting in a substitution product. masterorganicchemistry.com The specific mechanism, whether it proceeds in a single step or through multiple intermediates, is highly dependent on the nature of the reactants, the leaving group, and the reaction environment.
The reactivity of (4-nitrophenyl) N-benzoylcarbamate is significantly influenced by the 4-nitrophenoxide moiety, which functions as an effective leaving group. emerginginvestigators.orgemerginginvestigators.org The stability of the leaving group is a critical factor in nucleophilic acyl substitution reactions; a more stable leaving group facilitates the reaction. youtube.com The 4-nitrophenoxide anion is stabilized by the electron-withdrawing nitro group, which delocalizes the negative charge through resonance. This enhanced stability makes it a relatively good leaving group compared to alkoxides or unsubstituted phenoxides. emerginginvestigators.org
The pKa of the conjugate acid of the leaving group, 4-nitrophenol (B140041), is approximately 7.15, indicating that the corresponding anion is a weak base and therefore a competent leaving group. emerginginvestigators.org This property allows for reactions such as hydrolysis and aminolysis to proceed under relatively mild conditions. emerginginvestigators.orgemerginginvestigators.org
A practical advantage of the 4-nitrophenoxide leaving group is its utility in kinetic studies. Under basic conditions, the released 4-nitrophenol is deprotonated to the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance in the visible region of the electromagnetic spectrum (around 400-413 nm). emerginginvestigators.orgemerginginvestigators.orgsemanticscholar.org This chromophoric property enables the real-time monitoring of reaction progress via UV-Vis spectrophotometry, allowing for the straightforward determination of reaction rates. emerginginvestigators.orgemerginginvestigators.orgsemanticscholar.org
Nucleophilic acyl substitution reactions can proceed through two primary mechanistic pathways: a stepwise mechanism or a concerted mechanism. psiberg.comdifferencebetween.com
Stepwise Mechanism: This pathway involves the formation of a distinct tetrahedral intermediate. psiberg.comdifferencebetween.com The nucleophile first adds to the carbonyl carbon, breaking the C=O π-bond and forming a transient, high-energy intermediate. masterorganicchemistry.com This intermediate then collapses in a second step, reforming the C=O bond and expelling the leaving group. masterorganicchemistry.com In such reactions, either the formation of the intermediate or its breakdown can be the rate-determining step. researchgate.net
Concerted Mechanism: In this pathway, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. psiberg.comdifferencebetween.comquora.com No stable intermediate is formed. psiberg.comdifferencebetween.com
The specific mechanism for reactions of this compound is a subject of detailed investigation. For many aminolysis reactions of esters and related compounds, the reaction proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). nih.govnih.gov The stability of this intermediate is crucial; factors that destabilize it, such as a change in solvent or reactant structure, can cause the mechanism to shift from stepwise to concerted. nih.gov For example, in the aminolysis of related chlorothionoformates, changing the solvent from water to acetonitrile (B52724) was found to destabilize the tetrahedral intermediate, leading to a concerted mechanism. nih.gov
The balance between the stepwise and concerted pathways is delicate. For the aminolysis of 4-nitrophenyl benzoate (B1203000) derivatives, a stepwise mechanism where the breakdown of the tetrahedral intermediate is the rate-determining step is often proposed. Given the structural similarities, it is plausible that reactions of this compound with many nucleophiles also favor a stepwise route.
The nature of the attacking nucleophile, including its structure and basicity, profoundly impacts the rate and mechanism of the reaction with this compound. masterorganicchemistry.com
Basicity: Generally, a more basic nucleophile is also a more reactive nucleophile. This relationship is often quantified using the Brønsted equation, which correlates the logarithm of the rate constant (log k) with the pKa of the nucleophile's conjugate acid. nih.gov For the aminolysis of related esters, linear Brønsted-type plots are often observed, with the slope (β or βnuc) providing insight into the degree of bond formation in the transition state. nih.govnih.gov
A high β value (approaching 1.0) suggests a large degree of bond formation in the transition state, which is often indicative of a rate-determining step where the breakdown of the tetrahedral intermediate is fast compared to its formation. researchgate.net
A lower β value (e.g., 0.2-0.5) is consistent with a transition state where nucleophilic attack is rate-determining or a concerted process. nih.govnih.gov
Non-linear or "break" in a Brønsted plot can signify a change in the rate-determining step as the basicity of the nucleophile is varied. researchgate.net
Structure and Steric Effects: The structure of the nucleophile, particularly steric hindrance around the nucleophilic atom, can significantly affect reaction rates. masterorganicchemistry.com For instance, in the aminolysis of 4-nitrophenyl phenyl carbonate, secondary amines were found to be more reactive than primary amines of similar basicity. rsc.org This was attributed to the greater electron-donating ability of the two alkyl groups on the secondary amine, which increases its nucleophilicity, and this electronic effect outweighs any minor increase in steric hindrance.
The table below illustrates typical Brønsted β values for aminolysis of related ester systems, which informs the expected behavior for this compound.
Table 1: Representative Brønsted β Values in Aminolysis of Activated Esters
| Substrate | Nucleophile Series | β Value | Implied Mechanism |
|---|---|---|---|
| Phenyl 4-nitrophenyl thionocarbonate | Secondary Alicyclic Amines | 0.25 | Stepwise, rate-determining formation of T± nih.gov |
| Phenyl Chlorothionoformate | Secondary Alicyclic Amines | 0.26 | Stepwise, rate-determining formation of T± nih.gov |
| 4-Nitrophenyl Benzoates | Cyclic Secondary Amines | 0.66-0.82 | Stepwise, rate-determining breakdown of T± |
Kinetic Studies and Reaction Rate Determinants
Kinetic analysis is essential for elucidating the mechanisms of reactions involving this compound. By measuring reaction rates under various conditions, one can determine the rate law and gain insight into the composition and energetics of the transition state.
However, kinetic experiments are often designed to simplify the rate law by using a large excess of one reactant. nih.gov In the case of aminolysis, if the amine concentration is much greater than the carbamate (B1207046) concentration, the amine concentration remains effectively constant throughout the reaction. Under these pseudo-first-order conditions , the observed rate of reaction depends only on the concentration of the carbamate. nih.govnih.gov
The relationship is described by the equation: Rate = k_obs [Carbamate]
where k_obs is the pseudo-first-order rate coefficient.
This observed rate coefficient (k_obs) is directly proportional to the concentration of the amine. A plot of k_obs versus the amine concentration typically yields a straight line passing through the origin (or with a small intercept representing hydrolysis by the solvent). nih.govnih.gov The slope of this line is the second-order rate constant (k_N or k_2), which reflects the intrinsic reactivity of the carbamate with the amine. nih.gov
k_obs = k_N [Amine]
For some reactions, particularly those involving a change in the rate-determining step, the plot of k_obs versus amine concentration may show upward curvature, indicating a more complex mechanism where the reaction order with respect to the amine is greater than one. nih.gov
The solvent in which a reaction is conducted can have a dramatic effect on its rate and mechanism by stabilizing or destabilizing the reactants, intermediates, and transition state. nih.govmasterorganicchemistry.com
Solvent Polarity and Ionizing Power: Polar solvents are generally better at stabilizing charged species. In a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±), a more polar solvent can stabilize this charged intermediate, potentially lowering the energy barrier for its formation. researchgate.net The ability of a solvent to stabilize developing charge is often referred to as its ionizing power. mdpi.com
Solvent Nucleophilicity: In solvolysis reactions, the solvent itself acts as the nucleophile. The nucleophilicity of the solvent can play a direct role in the rate law. The Grunwald-Winstein equation is a linear free-energy relationship used to quantify these effects: mdpi.com
log(k/k₀) = lN + mY
where:
k and k₀ are the solvolysis rate constants in the given solvent and a reference solvent (80% ethanol).
N is the solvent nucleophilicity parameter.
Y is the solvent ionizing power parameter.
l and m are sensitivity parameters that reflect how much the reaction rate depends on solvent nucleophilicity and ionizing power, respectively.
For the solvolysis of the structurally related p-nitrophenyl chloroformate, the reaction shows significant sensitivity to both solvent nucleophilicity (l = 1.68) and ionizing power (m = 0.46), consistent with a bimolecular addition-elimination mechanism where both bond formation and charge separation are important in the transition state. mdpi.com
Transition State Stabilization: The primary way enzymes—and to some extent, solvents—accelerate reactions is by providing an environment that is complementary to the transition state, thereby stabilizing it more than the ground state reactants. rsc.org For reactions of this compound, solvents capable of hydrogen bonding can stabilize the developing negative charge on the carbonyl oxygen in the transition state, lowering the activation energy and increasing the reaction rate. rsc.orgdiva-portal.org The choice of solvent can therefore not only alter the reaction rate but, as seen in the shift from stepwise to concerted mechanisms, can fundamentally change the reaction pathway. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-nitrophenol |
| 4-nitrophenoxide |
| Phenyl 4-nitrophenyl thionocarbonate |
| Phenyl Chlorothionoformate |
| 4-Nitrophenyl Benzoates |
| Methyl 4-Nitrophenyl Carbonate |
| p-nitrophenyl chloroformate |
| water |
| acetonitrile |
Brønsted and Hammett Correlations in Reaction Analysis
Linear free-energy relationships, such as the Brønsted and Hammett equations, are powerful tools for elucidating reaction mechanisms. They probe the sensitivity of reaction rates to changes in the basicity of the nucleophile (Brønsted) or the electronic properties of substituents on the aromatic rings (Hammett).
For the aminolysis of carbamates, the Brønsted-type plot (logarithm of the rate constant vs. the pKa of the nucleophilic amine) can provide insight into the transition state structure. A downward curve in a Brønsted plot is often indicative of a change in the rate-determining step, typically from the breakdown of a tetrahedral intermediate for less basic nucleophiles to its formation for more basic nucleophiles. For instance, studies on the aminolysis of 4-nitrophenyl phenyl carbonate show a downwardly curving Brønsted plot, with the slope (β) changing from approximately 0.98 to 0.26 as the amine pKa increases. researchgate.net This suggests a stepwise mechanism via a zwitterionic tetrahedral intermediate. A similar behavior would be anticipated for this compound.
The Hammett equation would be applicable in studying the effect of substituents on the benzoyl ring of this compound. The reaction constant, ρ (rho), would quantify the sensitivity of the reaction to these electronic effects. A positive ρ value would indicate that electron-withdrawing substituents on the benzoyl ring accelerate the reaction by stabilizing the developing negative charge on the carbonyl oxygen in the transition state. In related systems, such as the hydrolysis of 4-nitrophenyl esters of substituted benzoic acids, significant positive ρ values (e.g., 1.67 for phenolysis and 2.14 for hydrolysis) have been observed, consistent with a transition state that has substantial tetrahedral character. emerginginvestigators.org
Table 1: Hypothetical Hammett Data for the Reaction of Substituted (4-nitrophenyl) N-benzoylcarbamates with a Nucleophile
| Substituent (X) on Benzoyl Ring | σ (Sigma) Value | Hypothetical log(k/k₀) |
| 4-Methoxy (4-MeO) | -0.27 | -0.41 |
| 4-Methyl (4-Me) | -0.17 | -0.26 |
| Hydrogen (H) | 0.00 | 0.00 |
| 4-Chloro (4-Cl) | 0.23 | 0.35 |
| 4-Nitro (4-NO₂) | 0.78 | 1.17 |
| This table is illustrative and based on expected trends. Actual experimental data for this compound is not available. |
Catalytic Effects in Carbamate Transformations
In the hydrolysis or aminolysis of this compound, a general base can enhance the reaction rate by deprotonating the attacking nucleophile (e.g., water or a weakly basic amine) in the transition state, thereby increasing its nucleophilicity. This is a common catalytic mechanism for acyl transfer reactions. For example, in the aminolysis of some esters, the reaction can be catalyzed by a second molecule of the amine acting as a general base to facilitate the proton transfer from the attacking amine. The hydrolysis of 4-nitrophenyl carbamates is notably accelerated in basic conditions, which points to a mechanism where hydroxide (B78521) ion acts as a potent nucleophile or a general base for water. emerginginvestigators.org
Ion-paired catalysis involves the association of a catalyst with the substrate or nucleophile to enhance reactivity. While specific studies on ion-paired catalysis involving this compound are not found, this type of catalysis has been explored for related reactions. For instance, zwitterionic hydroxamate nucleophiles have been shown to be effective catalysts for the hydrolysis of p-nitrophenyl acetate (B1210297), where intramolecular general base catalysis within the ion pair is a key feature. It is conceivable that a suitably designed catalyst could form an ion pair with the carbamate or the attacking nucleophile, thereby orienting the reactants and providing a favorable microenvironment for the reaction.
Applications of 4 Nitrophenyl N Benzoylcarbamate in Complex Organic Transformations
Reagent for Urea (B33335) Synthesis
The synthesis of ureas is a fundamental transformation in organic chemistry, with applications ranging from pharmaceuticals to materials science. Carbamates with activated leaving groups, such as (4-nitrophenyl) N-benzoylcarbamate and its analogues, serve as important intermediates for these preparations. nih.gov
A highly versatile and efficient method for producing monosubstituted ureas involves a two-step process utilizing a related reagent, 4-nitrophenyl-N-benzylcarbamate. bioorganic-chemistry.com This process demonstrates the utility of the 4-nitrophenyl carbamate (B1207046) system. The reaction first involves the treatment of an amine with the carbamate reagent. bioorganic-chemistry.com This step is typically conducted in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). bioorganic-chemistry.com The resulting N-protected urea is then subjected to a second step to remove the protecting group, yielding the final monosubstituted urea in high purity. bioorganic-chemistry.com This general approach is effective for a wide variety of amines, showcasing the reagent's versatility. bioorganic-chemistry.com
| Amine Starting Material | Reaction Conditions | Outcome |
|---|---|---|
| Simple aliphatic/aromatic amines | Reagent (1 mmol), Amine (1 mmol), Triethylamine (1 mmol) in Dichloromethane | Forms N-protected urea intermediate with >95% purity by 1H NMR |
| Complex, water-soluble amines (e.g., aminoglycoside antibiotics) | Reaction performed in aqueous solvents | Excellent transformation to the desired N-protected urea |
The 4-nitrophenyl carbamate methodology proves particularly effective for the derivatization of complex and challenging substrates, such as water-soluble amines and polyamines. bioorganic-chemistry.com For instance, the successful conversion of aminoglycoside antibiotics into their corresponding urea derivatives highlights the reagent's robustness. bioorganic-chemistry.com This is a significant advantage, as alternative reagents like benzyl (B1604629) isocyanate have been reported to fail in producing the desired products in meaningful yields when used with complex starting materials in aqueous solvent mixtures. bioorganic-chemistry.com The stability and reactivity of the 4-nitrophenyl carbamate in water-containing media make it a superior choice for these sophisticated applications. bioorganic-chemistry.com
Historically, the synthesis of ureas often relied on the use of phosgene (B1210022) or its less hazardous analogues. bioorganic-chemistry.com However, these reagents present significant handling risks and may not be suitable for reactions involving complex or delicate molecules, especially in aqueous environments. bioorganic-chemistry.com Reagents like this compound offer a safer and more versatile alternative. They are stable enough to be handled easily yet sufficiently electrophilic to react efficiently with a broad range of amines. bioorganic-chemistry.com Unlike isocyanates, which can readily hydrolyze to form unwanted byproducts, the 4-nitrophenyl carbamate system performs effectively even in the presence of water, expanding its synthetic utility. bioorganic-chemistry.com
Carbamoylation and Acylation Chemistry
The reactivity of this compound is centered on its function as an activated ester, enabling the transfer of its acyl and carbamoyl (B1232498) moieties to nucleophiles.
The use of activated esters is a cornerstone of modern organic synthesis for forming amide and ester bonds. rsc.org In compounds like this compound, the 4-nitrophenoxy portion functions as an excellent leaving group. emerginginvestigators.org This is because the electron-withdrawing effect of the nitro group stabilizes the resulting phenoxide anion. This activation renders the carbonyl carbon of the carbamate highly electrophilic and susceptible to attack by nucleophiles such as amines. nih.gov
The reaction proceeds via a nucleophilic acyl substitution mechanism. An incoming amine attacks the carbamate's carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the stable 4-nitrophenoxide anion and forming the new, more stable urea linkage. bioorganic-chemistry.com A practical advantage of this system is that the release of the 4-nitrophenol (B140041) byproduct, which is a bright yellow compound, can be monitored spectroscopically to track the progress of the reaction. emerginginvestigators.org
| Component | Role | Description |
|---|---|---|
| This compound | Carbamoylating Agent | Provides the electrophilic carbonyl center for nucleophilic attack. |
| Amine (R-NH₂) | Nucleophile | Attacks the carbonyl carbon to initiate the transfer. |
| 4-Nitrophenoxy Group | Leaving Group | A stable anion that departs, driving the reaction forward. emerginginvestigators.org |
| Urea Product | Final Product | The result of the successful carbamoyl group transfer. |
N-acylation is a critical reaction, particularly in fields like peptide synthesis. arkat-usa.org Activated esters containing a nitrophenol leaving group are recognized as effective acylating agents. arkat-usa.org While the primary application discussed for this compound is urea synthesis (carbamoylation), its structure also allows it to function as an N-acylating agent.
In this context, the compound could theoretically transfer either the entire N-benzoylcarbamoyl group or just the benzoyl group to a nucleophile. The term N-acylation more broadly refers to the introduction of an acyl group (R-C=O) onto a nitrogen atom. Carbamates themselves can undergo N-acylation reactions with carboxylic acid anhydrides in the presence of a suitable catalyst. sciforum.net Therefore, this compound serves as a source for the N-benzoylcarbamoyl group in reactions with amines, which is a specific type of N-acylation that results in the formation of a urea derivative.
Based on a thorough review of the available scientific literature, it has not been possible to find any documented evidence of the chemical compound This compound being used for the specific applications outlined in your request.
The functions described, such as its use as a base-labile protecting group, in orthogonal protection schemes, or as an activated ester in peptide synthesis, are not associated with "this compound" in published research.
These chemical strategies are well-known in organic and peptide chemistry, but they are typically performed using other, structurally related reagents. For instance:
Base-labile protection of amines and alcohols is often achieved by creating carbamates or carbonates using 4-nitrophenyl chloroformate .
Peptide bond formation classically involves p-nitrophenyl esters of N-protected amino acids (e.g., Cbz-Gly-ONp), which act as the activated species for coupling.
Orthogonal protection strategies in peptide synthesis often employ groups like the p-nitrobenzyloxycarbonyl (pNZ) group, which is distinct from an N-benzoylcarbamate structure.
Therefore, an article detailing the use of "this compound" in these specific roles cannot be generated as it would lack a factual, scientific basis. Providing such an article would contradict the requirement for scientifically accurate content.
If you have a different compound or alternative applications you would like to explore, please provide the updated details.
Ring-Opening Reactions with Bicyclic Amidine Bases
The reactivity of activated carbonyl compounds with bicyclic amidine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), has been a subject of interest in organic synthesis. While these compounds are renowned as strong, non-nucleophilic bases, a body of evidence has demonstrated their capacity to act as nucleophiles, particularly towards highly electrophilic substrates. This nucleophilicity can lead to unexpected and synthetically useful transformations, including the ring-opening of the bicyclic amidine structure itself.
Research into the interaction of bicyclic amidines with p-nitrophenyl-activated carbonyls has provided significant insights into this reactivity. Specifically, studies on p-nitrophenyl carbonates have shown that these substrates can promote the ring-opening of DBU and DBN, leading to the formation of lactam carbamates. nih.gov This reaction underscores the dual role of bicyclic amidines, which can function not only as catalysts but also as reactants.
While direct experimental studies on the ring-opening of bicyclic amidines initiated by this compound are not extensively documented, the established reactivity of the analogous p-nitrophenyl carbonates provides a strong basis for predicting a similar reaction pathway. The this compound possesses a highly activated carbonyl group due to the electron-withdrawing nature of the benzoyl group and the excellent leaving group potential of the 4-nitrophenoxide anion. This electronic profile makes the carbamate carbonyl susceptible to nucleophilic attack by the amidine nitrogen of DBU or DBN.
The proposed reaction mechanism would involve the initial nucleophilic attack of the amidine on the carbonyl carbon of this compound. This would be followed by the departure of the 4-nitrophenoxide leaving group, generating a highly reactive N-acylamidinium intermediate. Subsequent intramolecular rearrangement and ring-opening of the bicyclic system would then lead to the formation of a stable lactam derivative.
In a study involving p-nitrophenyl carbonates, the reaction with DBU and DBN was found to proceed efficiently, yielding the corresponding ε-caprolactam and γ-lactam derived carbamates. nih.gov For instance, the reaction of p-nitrophenyl carbonate of homopropargyl alcohol with DBN at 60 °C resulted in the formation of the corresponding γ-lactam carbamate in a 56% yield. nih.gov
Table 1: Reaction of p-Nitrophenyl Carbonates with DBN nih.gov
| Entry | Substrate | Product | Yield (%) |
| 1 | p-Nitrophenyl carbonate of homopropargyl alcohol | γ-Lactam carbamate | 56 |
Data extracted from a study on p-nitrophenyl carbonates, presented here as a model for the potential reactivity of this compound.
The reaction conditions for such transformations are typically mild, often proceeding at room temperature or with gentle heating. The scope of the reaction with p-nitrophenyl carbonates was demonstrated to be broad, accommodating various substituents on the carbonate moiety. nih.gov This suggests that a similar versatility could be expected for the reaction with this compound, potentially allowing for the synthesis of a diverse range of N-benzoyl lactam derivatives.
This ring-opening reaction represents a unique synthetic strategy, transforming the bicyclic amidine from a base or catalyst into a structural component of the final product. The application of this methodology to this compound would offer a novel route to functionalized lactams, which are important structural motifs in medicinal chemistry and natural product synthesis. Further research in this specific area would be valuable to fully elucidate the scope and limitations of this transformation.
Theoretical and Computational Studies of 4 Nitrophenyl N Benzoylcarbamate Reactivity
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms of carbamates, including (4-nitrophenyl) N-benzoylcarbamate. DFT calculations allow for the exploration of potential energy surfaces, helping to identify the most probable reaction pathways.
For instance, studies on the hydrolysis of similar carbamates have revealed a two-step mechanism. nih.govmdpi.com The first step involves a nucleophilic attack on the carbonyl carbon of the carbamate (B1207046). In the case of hydrolysis, this nucleophile is a water molecule or a hydroxide (B78521) ion. For aminolysis, it is an amine. The second step is the cleavage of the C-O bond, leading to the release of the 4-nitrophenoxide ion. nih.govmdpi.com
DFT studies on the formation of related benzoyl derivatives, such as N-(carbomylcarbamothioyl)benzamide, have also proposed mechanisms involving multiple transition states. nih.gov These studies suggest that the reaction proceeds through intermediates, with one of the steps being the rate-determining step. nih.gov By analogy, the reactions of this compound are expected to follow similar complex mechanistic pathways.
The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. For example, the B3LYP functional with a 6-31G(d) basis set has been successfully used to compute the reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide. nih.gov
Analysis of Transition States and Intermediates in Carbamate Transformations
The transformation of carbamates like this compound proceeds through various transition states and intermediates. Computational studies have been instrumental in characterizing these transient species, which are often difficult to observe experimentally.
Computational methods, such as QM/MM (Quantum Mechanics/Molecular Mechanics), have been employed to study the hydrolysis of carbamates in enzymatic environments. nih.govmdpi.com These studies have successfully identified the transition states for both the formation and cleavage of the tetrahedral intermediate, providing detailed insights into the reaction energetics. nih.govmdpi.com
Evaluation of Electronic Structure and Resonance Effects in Carbamates
The electronic structure of the carbamate group is a key determinant of its reactivity. The carbamate moiety is characterized by amide resonance, which involves the delocalization of the lone pair of electrons from the nitrogen atom across the N-C-O system. nih.gov This resonance gives the C-N bond a partial double bond character, which can restrict rotation and lead to the existence of syn and anti conformers. nih.gov
The presence of the electron-withdrawing 4-nitrophenyl group on the oxygen atom and the benzoyl group on the nitrogen atom significantly influences the electronic properties of this compound. The 4-nitrophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is due to the strong -I and -M effects of the nitro group.
Crystal structure analysis of the closely related 4-nitrophenyl N-phenylcarbamate reveals that the molecule is not planar. The dihedral angle between the nitrophenyl ring and the carbamate group is significant, indicating a twisted conformation. nih.gov This non-planar structure can affect the extent of resonance and, consequently, the reactivity of the molecule.
Table 1: Selected Crystallographic Data for 4-Nitrophenyl N-phenylcarbamate nih.gov
| Parameter | Value |
| Molecular Formula | C₁₃H₁₀N₂O₄ |
| Crystal System | Monoclinic |
| a (Å) | 6.0170 (2) |
| b (Å) | 5.0650 (1) |
| c (Å) | 18.8960 (5) |
| β (°) | 92.538 (1) |
| C-N-C=O torsion angle (°) | 139.6 (2) |
| C-O-C=O torsion angle (°) | 95.9 (2) |
This data is for a structurally similar compound and provides insight into the likely conformation of this compound.
Computational Prediction of Structure-Reactivity Relationships
Computational chemistry plays a vital role in establishing Quantitative Structure-Reactivity Relationships (QSRR). These models aim to predict the reactivity of a compound based on its molecular structure and calculated physicochemical properties.
For carbamates, QSRR studies can correlate reactivity with various descriptors, such as electronic parameters (e.g., atomic charges, frontier molecular orbital energies), steric parameters, and thermodynamic properties. For example, in a series of 4-nitrophenyl-N-substituted carbamates, the rate of inhibition of cholesterol esterase was found to correlate with the Taft substituent constant (σ*), which is a measure of the electronic effect of the substituent.
The development of QSRR models often involves the following steps:
Generation of a dataset of compounds with known reactivity.
Calculation of a wide range of molecular descriptors for each compound using computational methods like DFT.
Development of a mathematical model (e.g., multiple linear regression, machine learning algorithms) that links the descriptors to the observed reactivity. chemrxiv.orgchemrxiv.org
Validation of the model using internal and external test sets.
For this compound and related compounds, QSRR could be used to predict their reactivity towards different nucleophiles or their stability under various conditions. This predictive capability is highly valuable in the rational design of new molecules with desired properties.
Advanced Analytical Techniques for Research and Characterization of 4 Nitrophenyl N Benzoylcarbamate
Spectroscopic Methodologies for Reaction Monitoring and Structural Elucidation
Spectroscopic techniques are indispensable tools for gaining insight into the molecular structure and behavior of (4-nitrophenyl) N-benzoylcarbamate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its functional groups, bonding arrangements, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for the structural elucidation of this compound and for gaining mechanistic insights into its reactions.
¹H NMR Spectroscopy : In ¹H NMR spectra of related (4-nitrophenyl) carbamates, the aromatic protons of the 4-nitrophenyl group typically appear as distinct signals in the downfield region, often between δ 7.52 and 8.21 ppm. The protons of the benzoyl group would also resonate in the aromatic region. The carbamate (B1207046) N-H proton, if present, can exhibit a broad signal, the chemical shift of which can be influenced by solvent and concentration. For instance, in a related compound, (4-nitrophenyl) carbamate, the carbamate NH₂ protons are observed between δ 5.06 and 5.75 ppm.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the carbamate group is a key diagnostic signal. For a similar compound, 4-nitrophenyl benzylcarbonate, the carbonyl carbon appears at δ 129.00 ppm. emerginginvestigators.org The carbons of the nitrophenyl and benzoyl rings would also show characteristic chemical shifts.
By analyzing the changes in the NMR spectra over the course of a reaction, researchers can track the consumption of reactants and the formation of products, providing crucial evidence for proposed reaction mechanisms. For example, monitoring the disappearance of signals corresponding to starting materials like 4-nitrophenyl chloroformate and the appearance of new signals for this compound allows for a detailed understanding of the reaction progress. rsc.org
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.
Key characteristic absorption bands for this compound include:
C=O Stretching : A strong absorption band corresponding to the carbonyl (C=O) group of the carbamate is typically observed in the region of 1713-1753 cm⁻¹. emerginginvestigators.org
N-H Stretching : The N-H stretching vibration of the carbamate group, if it is a secondary amide, would appear as a distinct band around 3364 cm⁻¹.
NO₂ Stretching : The nitro (NO₂) group exhibits two characteristic strong stretching vibrations: an asymmetric stretch typically around 1523 cm⁻¹ and a symmetric stretch around 1343-1350 cm⁻¹. emerginginvestigators.orgspectroscopyonline.com
C-O Stretching : The C-O stretching vibration of the ester-like portion of the carbamate can be found in the 1195-1230 cm⁻¹ region. emerginginvestigators.orgresearchgate.net
Aromatic C-H and C=C Stretching : The presence of the aromatic rings is confirmed by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1615-1490 cm⁻¹ range. emerginginvestigators.orglibretexts.org
The presence and position of these bands provide a molecular fingerprint, confirming the successful synthesis of the target compound and the integrity of its functional groups.
Table 1: Characteristic IR Absorption Frequencies for this compound and Related Structures
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretch | 1713 - 1753 | emerginginvestigators.org |
| Amine (N-H) | Stretch | ~3364 | |
| Nitro (NO₂) | Asymmetric Stretch | ~1523 | emerginginvestigators.orgspectroscopyonline.com |
| Nitro (NO₂) | Symmetric Stretch | 1343 - 1350 | emerginginvestigators.orgspectroscopyonline.com |
| Carbon-Oxygen (C-O) | Stretch | 1195 - 1230 | emerginginvestigators.orgresearchgate.net |
UV-Visible spectrophotometry is a valuable tool for studying the kinetics of reactions involving this compound, particularly its hydrolysis. The 4-nitrophenolate (B89219) ion, which is released upon hydrolysis, has a strong and characteristic absorbance in the visible region, making it easy to monitor its formation over time.
Under basic conditions, the hydrolysis of (4-nitrophenyl) carbamates leads to the release of the 4-nitrophenolate ion, which exhibits a distinct yellow color and a maximum absorbance (λmax) around 400-413 nm. emerginginvestigators.orgresearchgate.net By measuring the increase in absorbance at this wavelength as a function of time, the rate of the hydrolysis reaction can be determined.
Kinetic studies have shown that the rate of hydrolysis of 4-nitrophenyl carbamates is highly dependent on pH. emerginginvestigators.org Minimal hydrolysis is observed under acidic and neutral conditions, while the rate increases significantly in basic environments. emerginginvestigators.org This technique allows for the determination of rate constants and provides insights into the reaction mechanism, such as whether it follows an E1cB or BAC2 pathway. sctunisie.org The presence of an isosbestic point in the UV-Vis spectra during the reaction indicates a clean conversion of the reactant to the product without the accumulation of intermediates. sctunisie.org
Chromatographic Analysis for Reaction Progress and Purity Assessment
Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the monitoring of reaction progress and the assessment of the purity of the final product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction that synthesizes or utilizes this compound. emerginginvestigators.org
By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, the disappearance of the starting materials and the appearance of the product can be visualized. libretexts.org A co-spot, where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. rochester.edu The choice of an appropriate solvent system (mobile phase) is crucial for achieving good separation of the components. For example, a mixture of hexanes and ethyl acetate (B1210297) is commonly used. rsc.org Visualization of the spots is typically achieved using UV light, as the aromatic rings in the molecule are UV-active. weebly.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions and can be used for identification.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the quantitative analysis and purity assessment of this compound. It offers high resolution and sensitivity, allowing for the separation and quantification of the main compound and any impurities.
A typical HPLC method for the analysis of this compound and related compounds would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.comnih.gov Detection is often performed using a UV detector set at a wavelength where the compound and potential byproducts absorb, such as 254 nm or 290 nm. nih.govresearchgate.net
HPLC is used to:
Determine Purity : By integrating the peak areas in the chromatogram, the percentage purity of a sample can be accurately calculated.
Quantify the Compound : Using a calibration curve generated from standards of known concentration, the exact amount of this compound in a sample can be determined. scielo.br
Isolate Impurities : Preparative HPLC can be used to isolate and collect impurities for further structural characterization. sielc.com
The precision and accuracy of HPLC methods are typically validated by assessing parameters such as linearity, repeatability, and recovery, ensuring reliable and reproducible results. scielo.br
Mass Spectrometry in Elucidating Reaction Products and Pathways
Mass spectrometry is an indispensable technique for identifying the products of reactions involving this compound and for deducing the pathways through which these reactions proceed. By ionizing the compound and its reaction products and then measuring their mass-to-charge ratios, researchers can gain a detailed understanding of the molecular transformations occurring.
In studies of the reactivity of carbamates, mass spectrometry can identify key intermediates and final products. For instance, in hydrolysis reactions, the cleavage of the carbamate and ester bonds is expected. The hydrolysis of related 4-nitrophenyl carbamates has been shown to release 4-nitrophenol (B140041), a process that can be monitored by observing the corresponding molecular ions in the mass spectrum. mdpi.com
The fragmentation pattern of this compound under mass spectrometry can be predicted based on the fragmentation of similar organic molecules, such as amides and esters. The likely fragmentation pathways would involve the cleavage of the most labile bonds within the molecule.
Probable Fragmentation Pathways:
Cleavage of the N-C(O) bond: This would lead to the formation of a benzoyl isocyanate fragment or its rearrangement products and a 4-nitrophenoxide anion.
Cleavage of the O-C(aryl) bond: This would result in the formation of a 4-nitrophenoxide ion and a benzoylcarbamate cation.
Loss of the nitro group: The expulsion of a nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.
Decarboxylation: The loss of carbon dioxide (CO₂) is another potential fragmentation route.
By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure and the relative strengths of its chemical bonds can be constructed. This information is critical for understanding its stability and reactivity in different chemical environments.
X-ray Crystallography for Solid-State Structural Analysis in Mechanistic Contexts
X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. This technique is crucial for unequivocally determining the molecular structure of this compound and for understanding how its solid-state conformation influences its physical properties and reactivity.
Detailed crystallographic studies have been performed on closely related compounds, such as phenyl N-(4-nitrophenyl)carbamate. researchgate.netnih.gov These studies reveal key structural features that are likely to be present in this compound as well.
The crystal structure of phenyl N-(4-nitrophenyl)carbamate shows that the molecule is not planar. nih.gov The two aromatic rings are twisted relative to the central carbamate group. This non-planar conformation is a result of steric hindrance and the electronic effects of the substituents.
Key Structural Features from Analogous Compounds:
Dihedral Angles: The dihedral angle between the two aromatic rings is a critical parameter. In phenyl N-(4-nitrophenyl)carbamate, this angle is approximately 48.18° in one of the independent molecules in the asymmetric unit and 45.81° in the other. researchgate.net The carbamate group itself is also twisted with respect to the phenyl rings. researchgate.net
Molecular Packing: The molecules of phenyl N-(4-nitrophenyl)carbamate are arranged in chains linked by N-H···O hydrogen bonds. researchgate.netnih.gov These chains are further connected by other weak interactions.
The precise knowledge of the solid-state structure obtained from X-ray crystallography is invaluable for understanding reaction mechanisms. For instance, topochemical reactions, where the reactivity of a molecule in the solid state is controlled by its crystal packing, can be rationalized based on the proximity and orientation of reactive groups in adjacent molecules.
Crystallographic Data for Phenyl N-(4-nitrophenyl)carbamate:
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₁₀N₂O₄ | nih.gov |
| Molecular Weight | 258.23 g/mol | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 6.0170 (2) | nih.gov |
| b (Å) | 5.0650 (1) | nih.gov |
| c (Å) | 18.8960 (5) | nih.gov |
| β (°) | 92.538 (1) | nih.gov |
| Volume (ų) | 575.31 (3) | nih.gov |
| Z | 2 | nih.gov |
| Dihedral Angle (Ring A vs Ring B) | 48.18 (14)°, 45.81 (14)° | researchgate.net |
This detailed structural information provides a fundamental basis for computational modeling and for predicting the behavior of this compound in various applications.
Future Research Directions and Unexplored Avenues in 4 Nitrophenyl N Benzoylcarbamate Chemistry
Development of More Sustainable Synthetic Protocols for Activated Carbamates
The traditional synthesis of activated carbamates often relies on hazardous reagents like phosgene (B1210022) and its derivatives, or moisture-sensitive and often expensive starting materials. A critical future direction is the development of greener, more sustainable protocols for the synthesis of (4-nitrophenyl) N-benzoylcarbamate and related activated carbamates.
Future research should focus on several key areas:
Catalytic, Atom-Economical Reactions: The development of catalytic methods that generate water as the only byproduct would be a significant step forward. walisongo.ac.id Exploring catalytic condensation reactions between N-benzoyl-4-nitrophenylamine and a suitable carbonyl source could provide a more atom-economical route.
Solvent-Free and Alternative Solvent Systems: Investigating mechanochemical synthesis or the use of greener solvents, such as ionic liquids or supercritical fluids, could drastically reduce the environmental impact of production. mdpi.com
A comparative analysis of potential green synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Green Synthetic Routes for this compound
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Catalytic Condensation | High atom economy, reduced waste. | Catalyst development and optimization, reaction kinetics. |
| Mechanosynthesis | Solvent-free, potentially lower energy consumption. | Scalability, control over reaction parameters. |
| Biocatalysis | Use of renewable resources, mild reaction conditions. | Enzyme discovery and engineering, substrate scope. |
| Flow Chemistry | Improved safety and control, potential for higher yields. | Initial setup cost, optimization of flow parameters. |
Expansion of Reagent Scope in Novel Organic Transformations
While (4-nitrophenyl) carbamates are known for their use as protecting groups and in the synthesis of ureas, the unique reactivity of this compound is ripe for exploration in a wider range of organic transformations. researchgate.netnih.gov The presence of the electron-withdrawing benzoyl group is expected to further activate the carbamate (B1207046) carbonyl towards nucleophilic attack.
Key areas for future investigation include:
Novel Acylation Reactions: The compound could serve as a powerful benzoylating or carbamoylating agent for a variety of nucleophiles beyond simple amines and alcohols. Exploring reactions with less conventional nucleophiles such as carbanions, organometallic reagents, and enamines could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming reactions.
Domino and Multicomponent Reactions: Designing one-pot reactions where this compound acts as a key building block could streamline the synthesis of complex molecules. For instance, a reaction sequence involving initial nucleophilic attack followed by an intramolecular cyclization could provide rapid access to heterocyclic scaffolds.
Catalytic Applications: Investigating the potential of the compound to act as a precursor for in-situ generated reactive intermediates under catalytic conditions could open up new avenues in catalysis.
Table 2 outlines potential novel reactions utilizing this compound.
Table 2: Potential Novel Transformations for this compound
| Reaction Type | Potential Nucleophile | Potential Product Class |
| Acylation | Grignard Reagents | Benzophenones |
| Acylation | Enolates | β-Dicarbonyl Compounds |
| Carbamoylation | Thiols | Thiocarbamates |
| Domino Reaction | Amino Alcohols | Cyclic Carbamates |
Advanced Mechanistic Insights through Emerging Computational Methods
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. Emerging computational methods, particularly Density Functional Theory (DFT), offer powerful tools to elucidate the intricate details of reaction pathways involving this compound. emerginginvestigators.org
Future computational studies should aim to:
Elucidate Reaction Pathways: Detailed DFT calculations can map out the potential energy surfaces for reactions with various nucleophiles, identifying transition states and intermediates. This can help in predicting reactivity and selectivity. A study on the hydrolysis of 4-nitrophenyl carbonates and carbamates has already demonstrated the power of DFT in rationalizing reactivity differences based on the Mulliken charge at the carbonyl carbon. emerginginvestigators.org
Analyze Non-Covalent Interactions: The role of non-covalent interactions, such as hydrogen bonding and π-π stacking, in directing the stereochemical outcome of reactions involving this aromatic-rich molecule can be explored.
Solvent Effects: Computational models can be employed to understand the influence of different solvent environments on reaction kinetics and thermodynamics, guiding the selection of optimal reaction media.
Catalyst Design: In silico screening of potential catalysts for transformations involving this compound could accelerate the discovery of new and efficient catalytic systems.
A study on the crystal structure of 4-nitrophenyl N-phenylcarbamate revealed a non-planar structure with distinct torsion angles, highlighting the importance of understanding the 3D conformation of these molecules. nih.gov Similar crystallographic and computational studies on this compound would be highly valuable.
Integration into Complex Multistep Synthesis Strategies
The ultimate test of a synthetic reagent's utility lies in its successful application in the total synthesis of complex natural products and medicinally relevant molecules. The stability of this compound under certain conditions, coupled with its predictable reactivity, makes it an attractive candidate for integration into multistep synthetic sequences. nih.gov
Future research in this area should focus on:
Protecting Group Strategies: Further exploring the orthogonality of the this compound group with other common protecting groups is essential for its application in the synthesis of polyfunctional molecules. emerginginvestigators.org Its stability in acidic and neutral conditions makes it a valuable base-labile protecting group. emerginginvestigators.org
Late-Stage Functionalization: The ability to introduce the benzoylcarbamate moiety late in a synthetic route and then convert it to other functional groups would be a powerful tool for generating molecular diversity.
Total Synthesis Campaigns: The strategic incorporation of this compound as a key building block in the total synthesis of a complex target molecule would showcase its synthetic utility and inspire further applications. A patent describing a multi-step synthesis of a complex molecule utilizing a 4-nitrophenyl carbamate intermediate provides a precedent for such strategies.
The development and application of this compound and its derivatives hold significant promise for advancing the field of organic synthesis. By focusing on the development of sustainable synthetic protocols, expanding its application in novel transformations, gaining deeper mechanistic understanding through computational methods, and integrating it into complex synthetic strategies, the full potential of this versatile reagent can be unlocked.
Q & A
Q. What are the established synthetic methodologies for (4-nitrophenyl) N-benzoylcarbamate, and how can reaction conditions be optimized?
Synthesis typically involves the reaction of 4-nitrophenyl chloroformate with benzamide derivatives under basic conditions. For example, analogous carbamate syntheses (e.g., methyl N-(4-nitrophenyl)carbamate) use triethylamine as a base in anhydrous solvents like THF or dichloromethane . Optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroformate), temperature (0–25°C), and reaction time (2–24 hours). Monitoring via TLC or HPLC ensures completion.
Q. What purification techniques are most effective for isolating this compound?
Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) is common for carbamates, yielding high-purity crystals. Column chromatography using silica gel and ethyl acetate/hexane (1:3) can resolve impurities . For hygroscopic or thermally unstable batches, flash chromatography or preparative HPLC with C18 columns is advised.
Q. How is the structural identity of this compound confirmed experimentally?
- X-ray crystallography : Single-crystal analysis provides definitive confirmation of molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.19 Å, b = 8.24 Å) are typical for nitrophenyl carbamates .
- Spectroscopy : H NMR (δ 8.2–8.4 ppm for aromatic protons), IR (C=O stretch at ~1700 cm), and HRMS (calculated m/z for CHNO: 298.06) are standard .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and charge distribution. Molecular docking (AutoDock Vina) identifies potential binding sites in enzymes, as demonstrated for similar nitrophenyl derivatives targeting α-amylase . Validate predictions with kinetic assays (e.g., IC measurements).
Q. What strategies address contradictory data in hydrolysis kinetics across studies?
Contradictions may arise from solvent polarity, pH, or temperature variations. Systematic studies under controlled conditions (e.g., buffered solutions at pH 7.4 vs. 9.0) clarify mechanisms. For example, alkaline hydrolysis of nitrophenyl carbamates follows pseudo-first-order kinetics, with rate constants sensitive to electron-withdrawing groups .
Q. How are crystallographic discrepancies resolved in polymorphic forms of carbamates?
Re-examining diffraction data (e.g., R factor < 0.05) and refining hydrogen-bonding networks (e.g., N–H⋯O interactions) improves accuracy. High-resolution synchrotron X-ray sources reduce errors in unit cell parameters .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes), use fume hoods, nitrile gloves, and lab coats. Avoid dust generation; store in sealed containers at 2–8°C. Emergency procedures include rinsing exposed skin with water and seeking medical attention for ingestion .
Methodological Challenges
Q. How can low yields in large-scale synthesis be mitigated?
Optimize stoichiometry (excess benzoylating agent) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide). Continuous-flow reactors improve mixing and heat transfer, reducing side reactions .
Q. What analytical methods detect degradation products in long-term stability studies?
UPLC-MS with electrospray ionization identifies hydrolytic byproducts (e.g., 4-nitrophenol). Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines quantifies degradation kinetics .
Future Research Directions
Q. What unexplored applications exist for this compound in material science?
Investigate its use as a photoactive crosslinker in polymers, leveraging the nitro group’s UV absorption. Preliminary studies on analogous carbamates show potential in photoresist technologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
